molecular formula C8H13ClN2 B103728 1-(2-Chloroethyl)piperidine-4-carbonitrile CAS No. 108890-51-3

1-(2-Chloroethyl)piperidine-4-carbonitrile

Cat. No. B103728
CAS RN: 108890-51-3
M. Wt: 172.65 g/mol
InChI Key: YSLFXWOZZNHTEM-UHFFFAOYSA-N
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Description

“1-(2-Chloroethyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C8H13ClN2 . It is used in scientific research and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

This compound can be synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Chloroethyl)piperidine-4-carbonitrile” is 209.12 . It should be stored at room temperature, kept dry and cool .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, which would include “1-(2-Chloroethyl)piperidine-4-carbonitrile”, are being utilized in different ways as anticancer agents . They could potentially be used in the development of new anticancer drugs.

Antimicrobial Applications

Piperidine derivatives also have applications as antimicrobial agents . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new antimicrobial drugs.

Analgesic Applications

Piperidine derivatives have been used as analgesics . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new pain relief medications.

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new anti-inflammatory drugs.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new antipsychotic drugs.

Synthesis of Quinuclidine and Acetonitrile

“1-(2-Chloroethyl)piperidine-4-carbonitrile” is an intermediate in the synthesis of quinuclidine and acetonitrile . It can be synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Related compounds have been involved in the synthesis of quinuclidine and acetonitrile

Result of Action

Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .

properties

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFXWOZZNHTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453377
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)piperidine-4-carbonitrile

CAS RN

108890-51-3
Record name 4-Piperidinecarbonitrile, 1-(2-chloroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-2-chloroethane (2.6 ml) and potassium carbonate (6.6 g) were added to a solution of 4-cyanopiperidine (2.63 g) in isopropanol (50 ml), followed by refluxing for 10 hours. The reaction mixture was concentrated under reduced pressure. After adding a 50% aqueous solution of potassium carbonate to the residue, the resulting mixture was extracted with diethyl ether. The extract was washed with saturated saline, followed by an addition of anhydrous potassium carbonate to dry the diethyl ether solution. The thus-dried diethyl ether solution was concentrated under reduced pressure. The residue was purified by silica gel chromatography (developer: methanol-chloroform) to obtain 0.31 g of the desired product in an oily form.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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